molecular formula C₁₉H₂₅NO₈ B1141075 Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside CAS No. 33401-01-3

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside

Cat. No.: B1141075
CAS No.: 33401-01-3
M. Wt: 395.4
InChI Key:
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Description

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside, also known as this compound, is a useful research compound. Its molecular formula is C₁₉H₂₅NO₈ and its molecular weight is 395.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Synthesis of Chitobiose Derivatives : Benzyl 2-acetamido-3,6-di-O-benzyl-2-deoxy-alpha-D-glucopyranoside, closely related to your compound of interest, is used in the synthesis of disaccharides like chitobiose derivatives. The process involves condensation, purification, and hydrogenolysis of benzyl substituents (Warren & Jeanloz, 1977).

  • Convenient Synthesis Route : A convenient method for synthesizing Benzyl 2-acetamido-2-deoxy-alpha-D-gulopyranoside, a derivative, involves benzoylation, hydrolysis, and mesylation, demonstrating the compound's versatility in chemical transformations (Parquet & Sinaÿ, 1971).

  • Synthesis of Complex Oligosaccharides : The compound is instrumental in synthesizing complex oligosaccharides, which are crucial for understanding biological processes and developing new therapeutics. This includes the synthesis of N-acetylmaltosamine and derivatives of 2-acetamido-2-deoxy-D-glucosyl residues (Nassr, 1979).

  • Development of Glycosylated Compounds : Research shows the use of benzyl 2-acetamido derivatives in the development of glycosylated compounds. This is significant for the study of carbohydrates in biological systems and potential therapeutic applications (Shaban & Jeanloz, 1971).

  • Pharmaceutical Intermediate Synthesis : The compound serves as a key intermediate in synthesizing pharmaceutical compounds, such as uridine diphosphate derivatives, which are vital in drug development and biochemical research (Thomas, Abbas & Matta, 1988).

  • Synthesis of Lipid Intermediates : It is also used in synthesizing lipid intermediates, indicating its role in studying and developing lipid-based biological molecules, which are crucial for various biological functions (Warren et al., 1984).

Mechanism of Action

Target of Action

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside primarily targets glycosyltransferase enzymes . These enzymes are responsible for the incorporation of glucosamine into O-glycans, which are carbohydrates that play crucial roles in various biological processes, including protein folding and stability, cell adhesion, and signal transduction .

Mode of Action

This compound acts as an inhibitor of glycosyltransferase enzymes . By binding to these enzymes, it prevents them from incorporating glucosamine into O-glycans . This disruption in the glycosylation process can lead to changes in the structure and function of glycoproteins, which can have significant effects on cellular processes .

Biochemical Pathways

The inhibition of glycosyltransferase enzymes by this compound affects the O-glycosylation pathway . This pathway is involved in the post-translational modification of proteins, where carbohydrate moieties are added to specific amino acids in proteins . Disruption of this pathway can affect protein structure and function, impacting various downstream cellular processes .

Pharmacokinetics

It is known to be soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The inhibition of glycosyltransferase enzymes by this compound leads to a suppression of mucin biosynthesis and the inhibition of MUC1 expression in the breast cancer cell line MDF-7 . Mucins are a type of glycoprotein that play a role in cell signaling and protection, and MUC1 is often overexpressed in cancer cells . Therefore, the inhibition of MUC1 expression could potentially have anti-cancer effects .

Biochemical Analysis

Biochemical Properties

Benzyl 2-Acetamido-2-deoxy-3,4-di-O-acetyl-alpha-D-glucopyranoside plays a significant role in biochemical reactions, particularly in the synthesis of complex carbohydrates and glycoproteins. It interacts with enzymes such as glycosyltransferases, which facilitate the transfer of sugar moieties to acceptor molecules. This compound can also interact with proteins involved in glycosylation processes, influencing the structure and function of glycoproteins .

Cellular Effects

This compound affects various types of cells by modulating glycosylation pathways. It can influence cell signaling pathways, gene expression, and cellular metabolism by altering the glycosylation patterns of proteins and lipids. This compound has been shown to impact cell function by affecting the stability and activity of glycoproteins on the cell surface .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to glycosyltransferases and other glycosylation-related enzymes. This binding can inhibit or activate these enzymes, leading to changes in the glycosylation patterns of proteins and lipids. Additionally, this compound can influence gene expression by modulating the activity of transcription factors involved in glycosylation pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity can decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance glycosylation processes, while at high doses, it may exhibit toxic or adverse effects. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired biochemical outcomes without causing harm .

Metabolic Pathways

This compound is involved in metabolic pathways related to glycosylation. It interacts with enzymes such as glycosyltransferases and glycosidases, influencing the synthesis and degradation of glycoproteins and glycolipids. This compound can affect metabolic flux and metabolite levels by modulating the activity of these enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can impact its function, particularly in processes related to glycosylation and cellular signaling .

Properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-4-acetyloxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO8/c1-11(22)20-16-18(27-13(3)24)17(26-12(2)23)15(9-21)28-19(16)25-10-14-7-5-4-6-8-14/h4-8,15-19,21H,9-10H2,1-3H3,(H,20,22)/t15-,16-,17-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHNTCYTVQANIZ-NNIGNNQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.